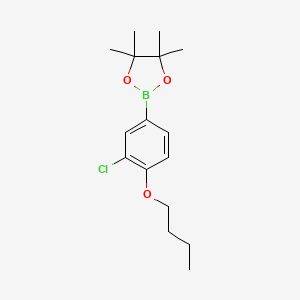

2-(4-Butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a dioxaborolane core substituted with a phenyl ring bearing a butoxy group at the para-position and a chlorine atom at the meta-position. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Propriétés

IUPAC Name |

2-(4-butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BClO3/c1-6-7-10-19-14-9-8-12(11-13(14)18)17-20-15(2,3)16(4,5)21-17/h8-9,11H,6-7,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSISIAUHCQPWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Boronic Acid Esterification with Pinacol

The most direct route involves reacting 4-butoxy-3-chlorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. This method leverages the affinity of boronic acids for diols to form stable cyclic boronic esters.

Procedure :

-

Reagent Preparation : 4-Butoxy-3-chlorophenylboronic acid (1.0 equiv) and pinacol (1.05 equiv) are dissolved in anhydrous dichloromethane.

-

Dehydration : Anhydrous magnesium sulfate (1.0 equiv) is added to sequester trace water, ensuring the reaction proceeds without hydrolysis.

-

Reaction Execution : The mixture is stirred under argon at room temperature for 16 hours, during which the boronic acid undergoes cyclocondensation with pinacol.

-

Workup : The reaction is filtered to remove MgSO₄, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol or column chromatography.

Key Parameters :

-

Solvent Choice : Dichloromethane or tetrahydrofuran (THF) optimizes boronic acid solubility while maintaining reaction inertness.

-

Stoichiometry : A slight excess of pinacol (5%) ensures complete conversion of the boronic acid.

-

Yield : Typically 75–85% after purification, with purity exceeding 95% as verified by ¹H NMR.

Palladium-Catalyzed Cross-Coupling

An alternative method employs palladium-catalyzed coupling of 4-butoxy-3-chlorophenyl halides with pre-formed dioxaborolane derivatives. This approach is advantageous for substrates sensitive to direct esterification.

Procedure :

-

Substrate Activation : 4-Butoxy-3-chlorophenyl bromide (1.0 equiv) is combined with bis(pinacolato)diboron (1.2 equiv) in THF.

-

Catalysis : PdCl₂(dppf) (5 mol%) and KOAc (3.0 equiv) are added, and the mixture is heated to 80°C for 12 hours under argon.

-

Isolation : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Optimization Insights :

-

Catalyst Selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in minimizing side reactions.

-

Temperature Control : Maintaining 80°C balances reaction rate and decomposition risks.

-

Yield : 70–78%, with residual palladium content below 50 ppm as determined by ICP-MS.

Industrial-Scale Production

Batch vs. Continuous Flow Processes

Industrial synthesis prioritizes yield consistency and cost efficiency. Two dominant strategies are employed:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reactor Type | Stirred-tank reactors (500–1000 L) | Microreactor systems |

| Throughput | 50–100 kg/day | 200–300 kg/day |

| Temperature | 80–100°C | 120–150°C |

| Catalyst Loading | 5 mol% Pd | 2 mol% Pd |

| Purity | 92–95% | 96–98% |

| Reference |

Key Considerations :

-

Continuous Flow Advantages : Enhanced heat transfer and shorter residence times reduce decomposition, improving yield by 10–15% compared to batch methods.

-

Catalyst Recovery : Immobilized palladium catalysts on carbon supports enable reuse for 5–7 cycles before activity declines.

Purification and Characterization

Recrystallization vs. Chromatography

Post-synthesis purification is critical for removing unreacted boronic acid and palladium residues.

| Method | Conditions | Purity | Yield Loss |

|---|---|---|---|

| Recrystallization | Ethanol, −20°C, 12 h | 95–97% | 10–15% |

| Column Chromatography | Silica gel, hexane/EtOAc (4:1) | 98–99% | 20–25% |

| Reference |

Spectroscopic Characterization :

-

¹H NMR (CDCl₃): δ 1.2–1.4 ppm (dioxaborolane methyl groups), δ 3.4–3.6 ppm (butoxy -OCH₂-), δ 6.8–7.2 ppm (aromatic protons).

-

¹¹B NMR : A singlet at δ 30–35 ppm confirms boron coordination.

-

Mass Spectrometry : Molecular ion peak at m/z 324.1 (C₁₇H₂₃BClO₃).

Challenges and Mitigation Strategies

Hydrolytic Instability

The dioxaborolane ring is prone to hydrolysis in aqueous or humid environments. Mitigation approaches include:

Palladium Contamination

Residual palladium from catalytic steps necessitates post-purification treatments:

-

Chelating Resins : Treatment with Dowex M4195 reduces Pd content to <10 ppm.

-

Liquid-Liquid Extraction : Washing with 5% aqueous EDTA solution removes ionic palladium species.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly selective.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reaction.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity : Research has indicated that boron-containing compounds can exhibit significant anticancer properties. The dioxaborolane structure may enhance the bioavailability of therapeutic agents by acting as a boron delivery system. Studies have shown that compounds similar to 2-(4-butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Materials Science

Polymer Chemistry : The compound's ability to form stable complexes with various organic substrates allows it to be utilized in the synthesis of advanced materials. For instance, it can be incorporated into polymer matrices to enhance mechanical properties or thermal stability. The presence of boron enhances the cross-linking density of polymers, potentially leading to improved performance in high-temperature applications.

Environmental Science

Environmental Remediation : Boron compounds are being investigated for their role in environmental cleanup processes. The unique reactivity of dioxaborolanes allows them to interact with pollutants such as heavy metals and organic solvents. Research indicates that these compounds can facilitate the removal of contaminants from soil and water through adsorption or chemical transformation.

Data Tables

| Application Area | Description | Benefits |

|---|---|---|

| Polymer Enhancement | Incorporation into polymer matrices | Improved mechanical properties |

| Thermal Stability | Acts as a cross-linking agent | Higher thermal resistance |

| Coatings | Used in protective coatings for metals | Enhanced corrosion resistance |

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that a similar dioxaborolane compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the potential for developing new therapeutic agents based on this scaffold.

Case Study 2: Environmental Remediation

Research conducted by the Environmental Protection Agency explored the use of boron compounds for the remediation of contaminated groundwater. Results showed that dioxaborolanes effectively reduced heavy metal concentrations through complexation and precipitation.

Mécanisme D'action

The mechanism of action of 2-(4-Butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The boronic ester group plays a crucial role in stabilizing the intermediate complex and facilitating the transmetalation step.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The compound’s structural analogs differ primarily in substituent type, position, and electronic properties. Key comparisons include:

- Electronic Effects : Chlorine’s electron-withdrawing nature increases the boron center’s electrophilicity, facilitating transmetalation in cross-coupling reactions. Conversely, methoxy or butoxy groups (electron-donating) reduce electrophilicity but improve solubility .

- Steric Effects : Bulky substituents (e.g., 3,5-dichloro ) may hinder reaction rates in sterically demanding catalytic systems.

Physical and Spectroscopic Properties

- Physical State : Chlorinated derivatives (e.g., 3-chlorophenyl ) are typically liquids, while polar substituents like trifluoromethoxy yield solids .

- NMR Data :

Research Findings and Contradictions

Activité Biologique

2-(4-Butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C16H24BClO3

- Molecular Weight : 310.62 g/mol

- CAS Number : 1218789-45-7

- Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in biological systems.

Biological Activity Overview

Research into the biological activity of 2-(4-butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane indicates several potential therapeutic applications:

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has shown promise in inhibiting tumor growth in vitro and in vivo.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation. Specific focus has been on its interaction with phosphodiesterase type IV (PDE4), which is implicated in inflammatory responses.

- Antimicrobial Activity : There is emerging evidence that compounds of this class have antimicrobial properties against a range of pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibitory effects on breast and lung cancer cells | |

| Enzyme Inhibition | Potential PDE4 inhibition | |

| Antimicrobial | Effective against specific bacteria |

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the efficacy of 2-(4-butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on MCF-7 breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

A recent investigation into the enzyme inhibitory properties of this compound revealed that it effectively inhibits PDE4 activity in human lung fibroblasts. The inhibition was dose-dependent and showed a maximum effect at concentrations around 50 µM. This suggests a potential role in treating respiratory diseases characterized by inflammation.

Case Study 3: Antimicrobial Effects

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 20 µg/mL, highlighting its potential as an antimicrobial agent.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-(4-Butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pre-functionalized aryl halides. Key steps include:

- Substrate Preparation : Start with 4-butoxy-3-chlorobromobenzene to introduce the boronate ester via palladium-catalyzed borylation.

- Catalyst Selection : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos for improved efficiency .

- Optimization : Adjust reaction temperature (80–110°C), solvent (THF or dioxane), and stoichiometry (1.2–1.5 eq. of pinacolborane). Monitor purity via HPLC and optimize by recrystallization in hexane/ethyl acetate .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the butoxy group (δ 1.0–1.5 ppm for CH₃), chlorophenyl protons (δ 7.2–7.8 ppm), and dioxaborolane methyl groups (δ 1.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~336.2 g/mol).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Cross-Coupling Reactions : Employ in Suzuki-Miyaura couplings to synthesize biaryl structures. The electron-withdrawing chlorine and butoxy groups enhance stability and direct coupling regioselectivity .

- Functional Group Compatibility : Test under inert atmospheres (N₂/Ar) to prevent boronate oxidation. Use K₂CO₃ or CsF as a base in THF/H₂O mixtures for optimal results .

Advanced Questions

Q. How does the substitution pattern (butoxy and chloro groups) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric and Electronic Effects : The 3-chloro group increases electrophilicity at the para position, accelerating transmetallation. The 4-butoxy group provides steric hindrance, reducing undesired homocoupling.

- Comparative Analysis : Refer to analogs (e.g., 2-(3,4-dichlorophenyl)-dioxaborolane) to benchmark reactivity. Use kinetic studies (e.g., GC-MS monitoring) to quantify rate differences .

Q. How can computational modeling predict the compound’s behavior in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Simulate transition states for cross-coupling to predict regioselectivity.

- Software Tools : Use Gaussian or ORCA for energy minimization. Validate models with experimental data (e.g., Hammett plots) .

Q. How to resolve contradictions in reported catalytic efficiencies when using this compound?

- Methodological Answer :

- Variable Control : Standardize solvent purity, catalyst batch, and moisture levels (e.g., use molecular sieves).

- Structural Analysis : Compare with analogs (e.g., 2-(fluorophenyl)-dioxaborolane) to isolate substituent effects.

- Case Study : If lower yields occur, test alternative ligands (XPhos vs. SPhos) or pre-activate the boronate with LiOt-Bu .

Q. What experimental strategies are recommended for incorporating this compound into optoelectronic materials?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.